molecular formula C19H18N4OS B6508599 N-(3,5-dimethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 872701-58-1

N-(3,5-dimethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No. B6508599
CAS RN: 872701-58-1
M. Wt: 350.4 g/mol
InChI Key: JNOZMOCYRBLSGW-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide (N-DMPPA) is an important and versatile synthetic compound. It has a wide range of applications in scientific research, particularly in the fields of biochemistry, physiology, and pharmacology. N-DMPPA is a biologically active compound, and its mechanism of action is not fully understood. In

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research. It has been used in a variety of studies to investigate the biochemical and physiological effects of compounds on cells and organisms. For example, it has been used to study the effects of drugs on the human body, to examine the effects of environmental toxins on human health, and to investigate the effects of compounds on the growth and development of organisms. N-(3,5-dimethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide has also been used in studies of the structure and function of proteins and enzymes, as well as in studies of the mechanisms of action of drugs.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes and acetylcholinesterase. It is also believed to act as an agonist of certain G-protein coupled receptors, such as the 5-HT2A receptor. In addition, it is believed to act as an antagonist of certain G-protein coupled receptors, such as the 5-HT1A receptor.
Biochemical and Physiological Effects
N-(3,5-dimethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes and acetylcholinesterase. It has also been shown to stimulate the release of certain neurotransmitters, such as serotonin and dopamine. In addition, it has been shown to act as an agonist of certain G-protein coupled receptors, such as the 5-HT2A receptor.

Advantages and Limitations for Lab Experiments

N-(3,5-dimethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable in a variety of solvents. In addition, it is non-toxic and has a low potential for adverse side effects. However, it is important to note that N-(3,5-dimethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is not water soluble, so it must be dissolved in an organic solvent prior to use.

Future Directions

N-(3,5-dimethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide has a wide range of potential applications in scientific research. Future research should focus on further exploring its mechanism of action, and its effects on biochemical and physiological processes. In addition, further research should focus on developing new synthesis methods for N-(3,5-dimethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide, and new applications for this compound in drug development and environmental toxicology. Finally, further research should focus on exploring the potential therapeutic applications of N-(3,5-dimethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide in the treatment of various diseases.

Synthesis Methods

N-(3,5-dimethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide can be synthesized using a three-step reaction sequence. The first step involves the reaction of 3,5-dimethylphenyl isocyanide and 6-pyridin-3-ylpyridazin-3-yl sulfanyl acetamide in the presence of triethylamine in dichloromethane. The second step involves the reaction of the resulting intermediate with 2-chloro-N,N-dimethylacetamide in the presence of potassium carbonate in dimethylformamide. The third and final step involves the reaction of the resulting intermediate with 4-dimethylaminopyridine in the presence of sodium bicarbonate in dimethyl sulfoxide.

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS/c1-13-8-14(2)10-16(9-13)21-18(24)12-25-19-6-5-17(22-23-19)15-4-3-7-20-11-15/h3-11H,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOZMOCYRBLSGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide

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